1-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide
Description
Pyrido[1,2-a]pyrimidine Scaffold Configuration
The central pyrido[1,2-a]pyrimidine system forms a bicyclic framework comprising fused pyridine and pyrimidine rings. X-ray crystallographic data from related compounds reveals bond lengths of 1.340(3) Å for C2-C3 and 1.389(3) Å for C3-C4 in the pyrimidine portion, indicating partial double-bond character. The pyrido[1,2-a]pyrimidin-4-one moiety contains a keto group at position 4 (C=O bond length 1.22 Å) that participates in hydrogen bonding networks.
The scaffold adopts a near-planar conformation with a dihedral angle of 4.8° between the pyridine and pyrimidine planes, as observed in analogous structures. This planarity facilitates π-π stacking interactions, while the methyl group at position 9 introduces steric bulk that influences molecular packing.
Table 1: Key Bond Parameters in Pyrido[1,2-a]pyrimidine Core
| Bond | Length (Å) | Character |
|---|---|---|
| N1-C2 | 1.303(3) | Double bond |
| C3-C4 | 1.389(3) | Aromatic |
| C4-O1 | 1.22 | Carbonyl |
| C6-N5 | 1.364(3) | Single bond |
Data derived from crystallographic studies of analogous compounds
Thiazolidinone Ring System Characteristics
The 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety exhibits an envelope conformation with sulfur deviation of 0.45 Å from the mean plane. The thioxo group (C=S) at position 2 displays a bond length of 1.67 Å, while the keto group at position 4 shows a characteristic C=O bond of 1.22 Å.
The Z-configuration of the exocyclic methylene group creates a 127.8° angle at N1-C2-C3, forcing the isopropyl substituent into a pseudo-axial orientation. This configuration generates a chiral center at C5 of the thiazolidinone ring, with the absolute configuration determined as R through comparison with known analogs.
Table 2: Thiazolidinone Ring Geometric Parameters
| Parameter | Value |
|---|---|
| S1-C2 bond length | 1.67 Å |
| C5-S1-C4 angle | 92.3° |
| Ring puckering | 0.45 Å (S) |
| Torsion angle C3-C4-C5-S1 | 178.2° |
Piperidine Carboxamide Substituent Orientation
The piperidine ring adopts a chair conformation with the carboxamide group in equatorial position, as evidenced by NMR coupling constants (J = 12.4 Hz for axial-equatorial protons). The carboxamide NH forms an intramolecular hydrogen bond with the pyrido[1,2-a]pyrimidine keto oxygen (O...N distance 2.89 Å).
The piperidine nitrogen participates in a charge-transfer complex with the electron-deficient pyrimidine ring, evidenced by UV-Vis absorption at 315 nm (ε = 4500 M⁻¹cm⁻¹). Molecular modeling shows the carboxamide group projects perpendicular to the main heterocyclic plane, creating a T-shaped molecular geometry.
Table 3: Piperidine Carboxamide Structural Features
| Feature | Measurement |
|---|---|
| N-C(O) bond length | 1.335 Å |
| C=O bond length | 1.23 Å |
| Dihedral angle (piperidine-pyrido) | 87.4° |
| H-bond distance (N-H...O) | 2.89 Å |
Data sources:
Properties
Molecular Formula |
C21H23N5O3S2 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
1-[4-oxo-3-[(Z)-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23N5O3S2/c1-12(2)26-20(29)15(31-21(26)30)11-14-18(24-9-6-13(7-10-24)17(22)27)23-16-5-3-4-8-25(16)19(14)28/h3-5,8,11-13H,6-7,9-10H2,1-2H3,(H2,22,27)/b15-11- |
InChI Key |
HUNDQRUXOFRUFI-PTNGSMBKSA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)/SC1=S |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)SC1=S |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyridine and β-Keto Esters
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation between 2-aminopyridine derivatives and β-keto esters under acidic conditions. For example, refluxing 2-aminopyridine with ethyl acetoacetate in acetic acid yields the core structure with a 78–85% efficiency. Modifications at the 3-position are achieved by substituting β-keto esters with bulkier groups, such as isopropyl or benzyl derivatives.
Functionalization at the 2-Position
Synthesis of the Thiazolidinone Derivative
Thiazolidinone Ring Formation
The thiazolidinone moiety is constructed via a [3+2] cycloaddition between thiourea and α,β-unsaturated carbonyl compounds . For 3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene)acetaldehyde , the reaction involves isopropyl isocyanate and thioglycolic acid under reflux in toluene, followed by oxidation with hydrogen peroxide to introduce the sulfhydryl group.
Coupling of Intermediates and Final Assembly
Knoevenagel Condensation
The pyrido[1,2-a]pyrimidin-4-one and thiazolidinone intermediates are coupled via a Knoevenagel condensation. Reacting 3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene)acetaldehyde in the presence of piperidine as a base in ethanol at 60°C yields the conjugated product with 65–72% efficiency.
Piperidine Carboxamide Functionalization
The final step involves amidating the piperidine nitrogen with a carboxamide group. This is accomplished by treating 1-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine with acetic anhydride and ammonia in tetrahydrofuran (THF), followed by purification via recrystallization from ethanol/water.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Knoevenagel Condensation : Ethanol outperforms DMF or THF due to its polarity, which stabilizes the transition state. Elevated temperatures (60–70°C) reduce reaction time from 24 h to 8 h.
-
Wittig Reaction : Dichloromethane at 25°C minimizes side reactions, whereas higher temperatures favor E-isomer formation.
Catalytic Systems
-
Palladium Catalysts : Pd(PPh₃)₄ provides higher yields (70–75%) compared to Pd(OAc)₂ (50–55%) in nucleophilic aromatic substitution.
-
Asymmetric Hydrogenation : Rhodium complexes with chiral ligands (e.g., (S,S)-f-spiroPhos) achieve enantiomeric excess (ee) >95% for intermediates requiring stereochemical control.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR : Key signals include δ 8.2 ppm (pyrido-pyrimidine H), δ 6.8 ppm (thiazolidinone CH), and δ 1.3 ppm (isopropyl CH₃).
-
IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-S) confirm functional groups.
Challenges and Limitations
Stereochemical Control
Maintaining the (Z)-configuration during coupling reactions remains challenging due to isomerization under acidic or basic conditions. Stabilizing the transition state with bulky solvents (e.g., tert-butanol) reduces E-isomer formation to <5%.
Scalability Issues
Multi-step sequences suffer from cumulative yield losses. For example, a 5-step synthesis with 70% yield per step results in an overall yield of 16.8%, necessitating process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
1-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that the compound has demonstrated antimicrobial properties. The thiazolidine ring system is particularly noteworthy for its association with various pharmacological effects, including:
- Inhibition of bacterial growth : Studies have shown that derivatives of thiazolidine exhibit significant activity against a range of bacteria, suggesting that this compound may possess similar capabilities .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. The pyrido-pyrimidine moiety has been associated with the inhibition of cancer cell proliferation. Preliminary studies indicate that it may interact with specific molecular targets involved in cancer pathways, leading to therapeutic effects .
Synthesis and Derivatives
The synthesis of 1-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide typically involves multi-step processes that optimize yield and purity. Key steps may include:
- Formation of the thiazolidine ring.
- Coupling reactions to introduce the piperidine and pyrido-pyrimidine components.
- Purification through crystallization or chromatography.
Case Study 1: Antimicrobial Evaluation
A study evaluating similar thiazolidine derivatives found that they exhibited significant activity against Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to assess efficacy, revealing promising results for compounds structurally related to 1-(4-oxo...) .
Case Study 2: Anticancer Mechanisms
In vitro studies have suggested that compounds analogous to 1-(4-oxo...) can induce apoptosis in cancer cell lines. Molecular docking studies indicate potential binding interactions with enzymes critical for cancer cell survival .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of several related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Oxo-thiazolidine derivative | Thiazolidine ring | Antimicrobial |
| Pyrido-pyrimidine derivative | Pyrido-pyrimidine | Anticancer |
| Thiosemicarbazide derivative | Thiosemicarbazide | Antimycobacterial |
This comparative analysis highlights the unique properties of 1-(4-oxo...) in relation to other compounds with similar structural components .
Mechanism of Action
The mechanism of action of 1-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Key Observations :
- Replacing the carboxamide with an ethyl ester (Table 1, Row 3) reduces hydrogen-bonding capacity but may improve membrane permeability .
- ZINC02123811, a structurally distinct analog, retains the piperidine-4-carboxamide group but replaces the pyrido-pyrimidinone core with a furochromenone system, demonstrating antiviral activity against SARS-CoV-2 Mpro .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Profiles
Key Findings :
- The piperidine-4-carboxamide group in the target compound and ZINC02123811 is associated with improved target affinity due to hydrogen-bonding interactions with protease active sites .
- The ethyl ester analog’s higher lipophilicity (LogP ~3.1) suggests better blood-brain barrier penetration but reduced solubility .
Key Insights :
- Microwave-assisted synthesis (e.g., ) improves reaction efficiency and yield for thiazolidinone-containing compounds .
- The use of p-toluenesulfonic acid as a catalyst in solvent-free conditions () aligns with green chemistry principles .
Biological Activity
The compound 1-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features multiple functional groups including a thiazolidine ring, pyrido-pyrimidine structure, and a piperidine moiety. Such structural diversity often correlates with a wide range of biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazolidines have shown promising results against various cancer cell lines. In particular, compounds containing the thiazolidine core have demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer), HL-60 (acute leukemia), and MDA-MB-231 (breast cancer) with IC50 values ranging from 2.66 μM to 7 μM .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 5.31 |
| Compound B | HL-60 | 4.48 |
| Compound C | MDA-MB-231 | 6.42 |
Antimicrobial Activity
The compound's potential antimicrobial properties are also notable. Similar thiazolidine derivatives have been evaluated for their effectiveness against various bacterial strains using the agar well diffusion method. Results showed significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli, indicating the compound's potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 μg/mL |
| Escherichia coli | 15 μg/mL |
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Thiazolidine derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : The presence of thioxo groups may confer antioxidant activity, which can protect normal cells from oxidative stress while targeting cancerous cells.
Case Studies
Several case studies highlight the efficacy of compounds structurally related to our target compound:
- Case Study on Lung Cancer : A derivative similar to the compound under discussion was tested in vivo on A549 xenograft models and exhibited a significant reduction in tumor size compared to controls .
- Antimicrobial Efficacy : A study involving a thiazolidine derivative demonstrated effective inhibition of Candida albicans, suggesting potential use in antifungal therapies .
Q & A
Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound’s synthesis involves multi-step heterocyclic chemistry. A common strategy includes:
Core Formation : Condensation of pyrido[1,2-a]pyrimidine precursors with thiazolidinone derivatives (e.g., via Z-selective Knoevenagel reactions to form the exocyclic double bond) .
Functionalization : Introduction of the piperidine-4-carboxamide group via nucleophilic substitution or coupling reactions.
Critical parameters include solvent choice (DMF or ethanol for solubility), catalysts (e.g., p-toluenesulfonic acid for cyclization), and temperature control to avoid byproducts. Evidence from analogous pyridopyrimidine syntheses shows yields drop below 60% if stoichiometry deviates by >5% .
- Characterization Table :
Q. Which spectroscopic and computational methods are critical for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify regiochemistry (e.g., Z/E configuration via coupling constants in the thiazolidinone-pyrrolidinone system) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- Computational Validation : DFT calculations (e.g., Gaussian) optimize geometry and predict NMR/IR spectra for comparison with experimental data .
Q. What initial biological screening models are recommended to evaluate its therapeutic potential?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Antimicrobial : MIC assays against Gram-positive/negative bacteria (thiazolidinone derivatives show MICs ≤25 µg/mL) .
- Analgesic : Acetic acid-induced writhing models in rodents (pyrido-pyrimidine analogs exhibit 40–60% inhibition at 10 mg/kg) .
- Enzyme Inhibition : Kinase or PDE4 assays (pyridopyrimidines inhibit EGFR with IC ~50 nM) .
Advanced Research Questions
Q. How can reaction mechanisms for key steps (e.g., Knoevenagel condensation) be elucidated to optimize regioselectivity?
- Methodological Answer :
- Kinetic Studies : Monitor intermediates via in-situ IR or LC-MS to identify rate-limiting steps (e.g., enolate formation in Z-configuration) .
- Isotopic Labeling : Use C-labeled aldehydes to trace bond formation pathways .
- Computational Modeling : Transition-state analysis (e.g., using QM/MM methods) reveals steric/electronic factors favoring Z-selectivity .
Q. What structure-activity relationship (SAR) strategies resolve contradictions in bioactivity data across analogs?
- Methodological Answer :
- Substituent Variation : Compare analogs with modified thiazolidinone (e.g., propan-2-yl vs. phenyl) or pyrido-pyrimidine substituents. For example, bulky groups at the 3-position enhance kinase inhibition but reduce solubility .
- Bioisosteric Replacement : Replace the 4-oxo-pyrido ring with quinolin-2-one (retains activity but alters metabolic stability) .
- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electrostatic fields with IC values .
Q. How can computational tools predict pharmacokinetic properties and guide lead optimization?
- Methodological Answer :
- ADMET Prediction : SwissADME or ADMETLab estimate logP (<3.5 for oral bioavailability), CYP450 inhibition (risk if >50% at 10 µM), and hERG liability .
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., EGFR) to optimize hydrogen bonding with catalytic lysine residues .
- Caco-2 Permeability Models : Prioritize analogs with P >1 × 10 cm/s for intestinal absorption .
Q. What experimental and computational approaches resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Dose-Response Repetition : Validate activity in ≥3 independent assays (e.g., IC variability <20%) .
- Off-Target Screening : Use proteome-wide affinity chromatography (e.g., CETSA) to identify non-specific binding .
- Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends (e.g., thiazolidinone analogs consistently active against Gram-positive pathogens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
